molecular formula C16H20N2O3 B3063454 Barbituric acid, 5-hexyl-5-phenyl- CAS No. 67051-21-2

Barbituric acid, 5-hexyl-5-phenyl-

Cat. No.: B3063454
CAS No.: 67051-21-2
M. Wt: 288.34 g/mol
InChI Key: LWBGXTORWSRDHX-UHFFFAOYSA-N
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Description

5-Hexyl-5-phenylbarbituric acid is a barbiturate derivative characterized by a hexyl (C₆H₁₃) and a phenyl (C₆H₅) group substituted at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants with historical applications as sedatives, hypnotics, and anticonvulsants. The pharmacological profile of 5-hexyl-5-phenylbarbituric acid is influenced by its substituents: the phenyl group enhances lipophilicity and metabolic stability, while the hexyl chain modulates CNS activity and solubility .

Properties

CAS No.

67051-21-2

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

5-hexyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18-14(16)20/h5-7,9-10H,2-4,8,11H2,1H3,(H2,17,18,19,20,21)

InChI Key

LWBGXTORWSRDHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Other CAS No.

67051-21-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Alkyl Chain Length and Pharmacological Activity

The length of the alkyl substituent at the 5-position significantly impacts biological activity. Key comparisons include:

Compound Alkyl Group Key Pharmacological Properties Reference
5-Hexyl-5-phenyl C₆H₁₃ Lower hypnotic activity, potential anticonvulsant effects due to reduced CNS penetration
5-Butyl-5-phenyl C₄H₉ Maximal anticonvulsant activity in phenyl-alkyl series; wider therapeutic index (anticonvulsant vs. hypnotic)
5-Ethyl-5-phenyl C₂H₅ Higher hypnotic potency; shorter duration due to faster metabolism
5-Allyl-5-(1-methylbutyl) C₃H₅ + branched C₅H₁₁ Rapid metabolism (hydroxylation of allyl group); shorter-acting sedative (e.g., secobarbital)

Key Findings :

  • Hypnotic activity decreases with increasing alkyl chain length. For example, 5-ethyl-5-phenyl derivatives exhibit stronger sedative effects than 5-hexyl-5-phenyl analogs .
  • Anticonvulsant activity peaks in 5-butyl-5-phenyl derivatives, suggesting an optimal balance between lipophilicity and molecular size for blood-brain barrier penetration .

Substituent Type and Target Interactions

The chemical nature of substituents influences molecular interactions with biological targets:

DNA Binding
  • 5-Hexyl-5-phenyl: The hexyl chain may reduce DNA minor groove binding affinity compared to aromatic substituents (e.g., 5-benzoyl or 5-vanillinylidene derivatives) .
  • 5-(4-Hydroxy-3-methoxybenzylidene) : Enhanced DNA interaction via π-stacking of the benzylidene group .
Enzyme Inhibition
  • mPGES-1 Inhibition: Barbiturates with carboxylic acid "heads" (e.g., 2,4-thiazolidinedione derivatives) show nanomolar potency, while 5-hexyl-5-phenyl lacks such polar groups, likely reducing enzyme affinity .
  • Urease Inhibition: Enol tautomers of barbiturates (e.g., 5-hexyl-5-phenyl) form stable interactions with nickel ions in urease, but larger alkyl groups may sterically hinder binding .

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